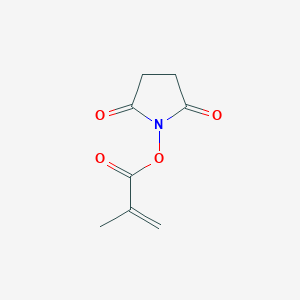

N-(Methacryloyloxy)succinimide

Vue d'ensemble

Description

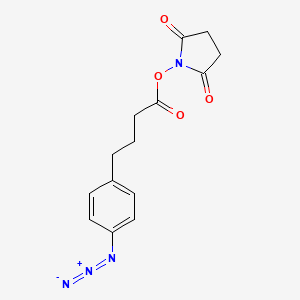

“N-(Methacryloyloxy)succinimide” (also known as Methacrylic acid N-hydroxysuccinimide ester) is a reactive monomer that belongs to the class of N-hydroxysuccinimide (NHS) esters . It is commonly used for functionalizing biomolecules through amine-reactive coupling reactions in fields such as bioconjugation, protein labeling, and peptide synthesis . It can also be used in the fabrication of a bionanocomposite for the removal of chromium from water .

Synthesis Analysis

The synthesis of succinimides involves a manganese pincer complex that catalyzes a dehydrogenative coupling of diols and amines to form cyclic imides . The reaction forms hydrogen gas as the sole byproduct, making the overall process atom economical and environmentally benign . Methacrylic acid N-hydroxysuccinimide ester can be copolymerized by reversible addition fragmentation chain transfer (RAFT) polymerization for bioconjugation with proteins .

Molecular Structure Analysis

The empirical formula of “this compound” is C8H9NO4, and its molecular weight is 183.16 .

Chemical Reactions Analysis

“this compound” can be copolymerized with poly(N-isopropylacrylamide) for potential usage in immunoassay, catalyst recovery, and drug delivery .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by succinimide formation, which can alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .

Applications De Recherche Scientifique

Polymer Synthesis and Properties

N-(Methacryloyloxy)succinimide plays a crucial role in the synthesis of optically active polymers. The synthesis of novel optically active monomers like (S)-(+)- and (R)-(-)-2 methacryloyloxy-N-(4-azobenzene) succinimide has been achieved, leading to the formation of homopolymers and copolymers with significant chiroptical properties. These polymers show potential applications in materials science due to their unique conformational and optical characteristics (Angiolini et al., 2000).

Biological Activities

Research has highlighted the diverse therapeutic applications of succinimide derivatives in medicinal chemistry. These include roles as anticonvulsants, anti-inflammatory agents, antitumor and antimicrobial agents, and enzyme inhibitors. The structure-activity relationship (SAR) analysis of these compounds has contributed significantly to drug discovery, with several bioactive molecules identified for potential therapeutic targets (Zhao et al., 2020).

Chemical Synthesis and Catalysis

This compound is instrumental in the development of various chemical synthesis methods. For instance, the in situ formation of N-trifluoroacetoxy succinimide (TFA-NHS) has been developed for the efficient formation of succinimidyl esters. This method allows for the creation of N-trifluoroacetyl and N-maleoyl amino acid succinimidyl esters, showcasing the compound's versatility in synthetic chemistry (Leonard & Bruncková, 2011).

Materials Science and Engineering

In materials science, this compound is used to create methacrylic polymers with optically active side chains, such as carbazole. These polymers, like poly[(S)-(-)-MECP] and poly[(S)-(+)-MECSI], demonstrate remarkable thermal stability and photoconductive properties, making them suitable for applications in electronic devices and materials engineering (Angiolini et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

“N-(Methacryloyloxy)succinimide” has potential applications in the field of bioconjugation, protein labeling, and peptide synthesis . It can also be used in the fabrication of a bionanocomposite for the removal of chromium from water . Future research may focus on its potential usage in immunoassay, catalyst recovery, and drug delivery .

Analyse Biochimique

Biochemical Properties

N-(Methacryloyloxy)succinimide is known for its ability to react with primary amines, forming stable amide bonds. This property makes it an excellent reagent for the functionalization of biomolecules. It interacts with enzymes, proteins, and other biomolecules through amine-reactive coupling reactions. For instance, it can be used to couple with chitosan of various molecular weights for the surface functionalization of poly-ε-caprolactone scaffolds used in tissue engineering . Additionally, this compound can be used to prepare biocompatible polymer hydrogels that serve as enzyme-immobilizing matrices for enzymatic biofuel cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing the solubility and stability of drug molecules, thereby improving their pharmacokinetic properties . This compound can also shield drug molecules from degradation, making it a valuable tool in drug delivery systems . Furthermore, this compound can be used to prepare degradable amphiphilic diblock copolymer microparticles for low pH-triggered drug delivery, which can have a profound impact on cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through amine-reactive coupling reactions. It forms stable amide bonds with primary amines, which allows it to functionalize biomolecules effectively . This compound can also serve as a crosslinking agent or linker molecule for the conjugation of drugs or targeting ligands to carrier materials . By enhancing the solubility and stability of drug molecules, this compound improves their pharmacokinetic properties and facilitates their delivery to target cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability and ability to form stable amide bonds with primary amines . Its long-term effects on cellular function can vary depending on the specific application and experimental conditions. For example, in in vitro studies, this compound has been shown to enhance the solubility and stability of drug molecules, which can lead to improved pharmacokinetic properties and prolonged cellular effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can enhance the solubility and stability of drug molecules, improving their pharmacokinetic properties and facilitating their delivery to target cells . At high doses, this compound may exhibit toxic or adverse effects, depending on the specific application and experimental conditions . It is important to carefully optimize the dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be used to prepare degradable amphiphilic diblock copolymer microparticles for low pH-triggered drug delivery, which can affect metabolic flux and metabolite levels . Additionally, this compound can interact with chitosan of various molecular weights for the surface functionalization of poly-ε-caprolactone scaffolds used in tissue engineering .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can enhance the solubility and stability of drug molecules, facilitating their delivery to target cells . Additionally, this compound can be used to prepare biocompatible polymer hydrogels that serve as enzyme-immobilizing matrices for enzymatic biofuel cells, which can affect its localization and accumulation within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be used to prepare biocompatible polymer hydrogels that serve as enzyme-immobilizing matrices for enzymatic biofuel cells, which can affect its subcellular localization and activity .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-5(2)8(12)13-9-6(10)3-4-7(9)11/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGJEMXWUYWELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37047-90-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37047-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60435975 | |

| Record name | N-(Methacryloyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38862-25-8 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38862-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Methacryloyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHACRYLIC ACID N-HYDROXYSUCCINIMIDE ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

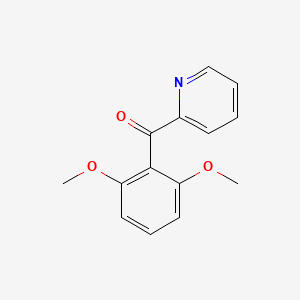

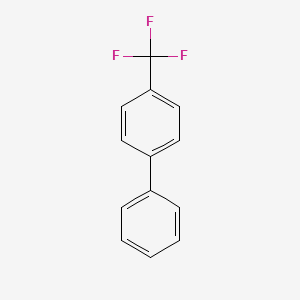

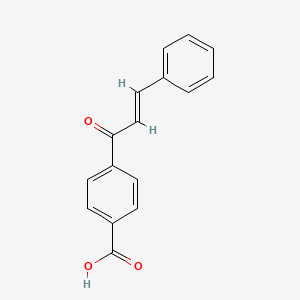

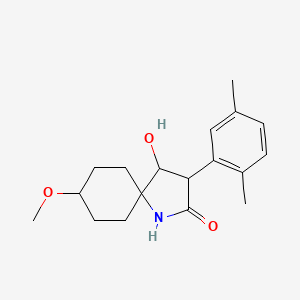

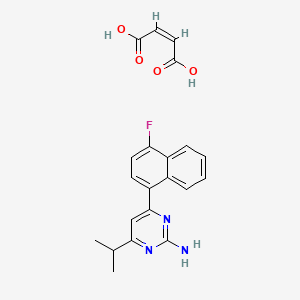

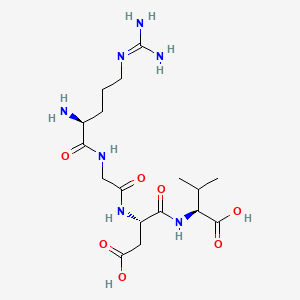

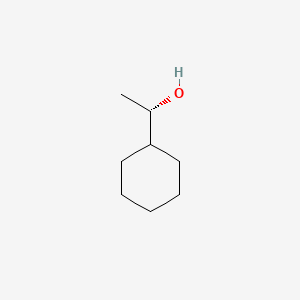

Feasible Synthetic Routes

Q1: Why is N-Succinimidyl methacrylate useful for creating drug delivery systems?

A1: N-Succinimidyl methacrylate's utility in drug delivery stems from its ability to form stable, cross-linked micelles. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Additionally, NSM's reactivity allows for drug conjugation, creating prodrugs that can be released in a controlled manner. For instance, research demonstrates its use in constructing thermal and reduction dual-sensitive nanogels for intracellular doxorubicin delivery []. These nanogels release doxorubicin in response to the tumor microenvironment's specific stimuli, enhancing drug efficacy and minimizing off-target effects.

Q2: How does the structure of N-Succinimidyl methacrylate contribute to its applications in material science?

A2: N-Succinimidyl methacrylate's structure features both a methacrylate group and a succinimide ester. The methacrylate group enables its polymerization, allowing it to form polymers and copolymers. The succinimide ester readily reacts with primary amines, enabling the attachment of various biomolecules like DNA [] or the formation of multi-dentate ligands for nanoparticle functionalization []. This versatility makes NSM a powerful tool in material science for creating functional materials with tailored properties.

Q3: Can you provide an example of how N-Succinimidyl methacrylate is used to modify nanoparticles for biological applications?

A3: One study showcased the use of NSM in synthesizing multi-dentate ligands that facilitate the water transfer of hydrophobic inorganic nanoparticles []. Researchers first synthesized a copolymer of NSM and oligoethylene glycol methyl ether methacrylate. The reactive succinimide groups on this copolymer were then utilized to introduce phosphonic or amino groups via post-polymerization modifications. These modified polymers served as multi-dentate ligands, effectively transferring various nanoparticles, including iron oxide nanoparticles, quantum dots, and upconverting nanoparticles, into aqueous solutions. This water transfer is crucial for utilizing these nanoparticles in biological applications like bioimaging and diagnostics.

Q4: Are there any studies investigating the cytotoxicity of N-Succinimidyl methacrylate-based materials?

A4: Yes, researchers investigated the cytotoxicity of poly(ethylene glycol)-block-poly(N-succinimidyl methacrylate) (PEG-b-PNSM) micelles and their cross-linked counterparts against NIH3T3 cells []. The study reported favorable biocompatibility for both the micelles and cross-linked micelles, suggesting their potential for safe use in drug delivery applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)